1-Methoxy-3-methylcyclohex-1-ene
CAS No.: 61267-97-8
Cat. No.: VC19529044
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61267-97-8 |
---|---|
Molecular Formula | C8H14O |
Molecular Weight | 126.20 g/mol |
IUPAC Name | 1-methoxy-3-methylcyclohexene |
Standard InChI | InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | MJHZCLPSGIDLIC-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCC(=C1)OC |
Introduction
Structural and Molecular Characteristics
1-Methoxy-3-methylcyclohex-1-ene belongs to the class of substituted cycloalkenes, with a molecular formula of and a molecular weight of 124.18 g/mol. The molecule consists of a six-membered cyclohexene ring with a methoxy group (-OCH) at the 1-position and a methyl group (-CH) at the 3-position. The conjugated double bond between C1 and C2 introduces geometric isomerism, though stereochemical data for this specific compound are absent in the provided sources .
Comparative analysis with 3-methylcyclohexene (CAS 591-48-0) reveals shared structural motifs. For instance, 3-methylcyclohexene has a boiling point of 104°C and a density of 0.8 g/cm³ . The addition of a methoxy group in 1-methoxy-3-methylcyclohex-1-ene likely increases polarity, potentially elevating its boiling point and altering solubility relative to non-oxygenated analogs.
Synthesis and Reaction Pathways
A proposed synthetic route involves the acid-catalyzed dehydration of 1-methoxy-3-methylcyclohexanol, followed by purification via fractional distillation. This method parallels the synthesis of 3-methylcyclohexene from di-tert-butyl peroxide and cyclohexene .
Physicochemical Properties
While direct data for 1-methoxy-3-methylcyclohex-1-ene are unavailable, extrapolations from related compounds suggest:
The methoxy group may enhance solubility in polar aprotic solvents (e.g., acetone or DMF) relative to non-oxygenated analogs.
Reactivity and Stability
The electron-donating methoxy group at C1 likely stabilizes adjacent carbocations through resonance, influencing reaction pathways. For instance, in hydrohalogenation reactions, protonation of the double bond would generate a carbocation at C2, stabilized by the methoxy group’s +M effect. This contrasts with 3-methylcyclohexene, where carbocation stability derives from hyperconjugation with the methyl group .
Oxidative stability is another consideration. Cyclohexene derivatives are prone to polymerization upon exposure to light or peroxides . The methoxy group may mitigate this by donating electron density, though accelerated degradation under acidic conditions is probable due to ether cleavage.
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